Cas no 5866-97-7 (2,6-Dichloro-3-nitrobenzaldehyde)

2,6-Dichloro-3-nitrobenzaldehyde is a chlorinated and nitrated benzaldehyde derivative used primarily as a key intermediate in organic synthesis. Its distinct substitution pattern, featuring electron-withdrawing groups at the 2, 6, and 3 positions, makes it valuable for constructing complex aromatic compounds, particularly in pharmaceutical and agrochemical applications. The compound’s reactivity allows for selective transformations, such as nucleophilic substitutions or further functionalizations, due to the aldehyde group’s versatility. High purity grades ensure consistent performance in multi-step syntheses. Its stability under controlled conditions and compatibility with various reaction conditions enhance its utility in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
2,6-Dichloro-3-nitrobenzaldehyde structure
5866-97-7 structure
Product Name:2,6-Dichloro-3-nitrobenzaldehyde
CAS No:5866-97-7
MF:C7H3Cl2NO3
MW:220.009619951248
MDL:MFCD00090332
CID:46228
PubChem ID:2794912
Update Time:2025-11-06

2,6-Dichloro-3-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-3-nitrobenzaldehyde
    • 2,4-Dichloro-3-formylnitrobenzene
    • 2,5-DIAMINOPYRIDINE DIHYDROCHLORIDE
    • 2,6-Dichlor-3-nitro-benzaldehyd
    • 2,6-dichloro-3-nitro-benzaldehyde
    • BENZALDEHYDE,2,6-DICHLORO-3-NITRO
    • SCHEMBL1115822
    • J-507421
    • AB03261
    • 2 pound not6-Dichloro-3-nitrobenzaldehyde
    • CK2099
    • AC-31894
    • Z1269141335
    • A831972
    • CQOQHGBSJIWOCA-UHFFFAOYSA-N
    • EN300-214744
    • AKOS015850148
    • DS-0088
    • MFCD00090332
    • AM20050098
    • SY064498
    • FT-0635886
    • PS-4516
    • CS-0168986
    • DTXSID90383490
    • 5866-97-7
    • DB-020158
    • BBL023515
    • STL284485
    • MDL: MFCD00090332
    • Inchi: 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
    • InChI Key: CQOQHGBSJIWOCA-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(C=CC=1[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 218.94900
  • Monoisotopic Mass: 218.9489983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Melting Point: 165 °C
  • Boiling Point: 316.6°C at 760 mmHg
  • PSA: 62.89000
  • LogP: 3.23730

2,6-Dichloro-3-nitrobenzaldehyde Security Information

  • Hazard Statement: H302
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22; S26; S36/37/39
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R22
  • Safety Term:S26-S36/37/39

2,6-Dichloro-3-nitrobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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2,6-Dichloro-3-nitrobenzaldehyde Production Method

2,6-Dichloro-3-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5866-97-7)2,6-Dichloro-3-nitrobenzaldehyde
Order Number:A831972
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:25
Price ($):230.0
Email:sales@amadischem.com

Additional information on 2,6-Dichloro-3-nitrobenzaldehyde

2,6-Dichloro-3-nitrobenzaldehyde: A Comprehensive Overview

2,6-Dichloro-3-nitrobenzaldehyde, also known by its CAS number 5866-97-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine atoms at positions 2 and 6, a nitro group at position 3, and an aldehyde group at position 1. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2,6-Dichloro-3-nitrobenzaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and directed metallation strategies, to optimize the synthesis process. These methods not only enhance yield but also reduce the environmental footprint of the production process.

The chemical properties of 2,6-Dichloro-3-nitrobenzaldehyde are heavily influenced by its functional groups. The aldehyde group is highly reactive and can participate in condensation reactions, such as the formation of imines and enones. The nitro group acts as a strong electron-withdrawing substituent, which significantly affects the electronic properties of the benzene ring. This makes the compound a versatile building block in organic synthesis.

In terms of applications, 2,6-Dichloro-3-nitrobenzaldehyde has found utility in the development of advanced materials. For instance, it has been used as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. Recent studies have demonstrated that derivatives of this compound can be incorporated into thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), showcasing its potential in next-generation electronic devices.

Beyond materials science, 2,6-Dichloro-3-nitrobenzaldehyde has also gained attention in medicinal chemistry. Its ability to form bioactive molecules through strategic modifications has led to its exploration as a lead compound for drug discovery. Researchers have investigated its potential as an anti-cancer agent by exploiting its ability to induce oxidative stress in cancer cells while sparing healthy cells.

The environmental impact of 2,6-Dichloro-3-nitrobenzaldehyde is another area of active research. Studies have focused on understanding its biodegradation pathways and assessing its toxicity to aquatic organisms. Recent findings suggest that under specific environmental conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems.

In conclusion, 2,6-Dichloro-3-nitrobenzaldehyde, with its CAS number 5866-97-7, stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and medicinal chemistry. Its unique chemical properties and versatile reactivity continue to drive innovative research across various disciplines. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5866-97-7)2,6-Dichloro-3-nitrobenzaldehyde
A831972
Purity:99%
Quantity:100g
Price ($):230.0
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